Regiochemical Position Differentiates Physicochemical and Hydrogen-Bonding Properties: 3- vs. 2- vs. 4-Substituted Benzoic Acid Isomers
The 3-substituted (meta) benzoic acid core confers a unique topological polar surface area (TPSA) and hydrogen-bonding motif compared to the 2-substituted (ortho) and 4-substituted (para) regioisomers. The 2-substituted isomer (CAS 33405-06-0) exhibits a predicted melting point of 197.02°C [1], whereas the 3-substituted target compound demonstrates a significantly higher calculated boiling point of 360.9°C at 760 mmHg , indicating distinct intermolecular packing and thermal behavior. Furthermore, the meta-substitution pattern positions the carboxylic acid moiety in a spatial orientation that avoids the intramolecular hydrogen bonding observed in ortho-substituted anthranilic acid derivatives, preserving the carboxylic acid's availability for conjugation or target engagement [2].
| Evidence Dimension | Thermal Stability / Phase Transition Behavior |
|---|---|
| Target Compound Data | Boiling Point: 360.9°C at 760 mmHg (Predicted) |
| Comparator Or Baseline | 2-[(Thien-2-ylcarbonyl)amino]benzoic acid (CAS 33405-06-0): Melting Point: 197.02°C (Predicted) |
| Quantified Difference | Target compound's boiling point is >160°C higher than comparator's melting point, reflecting distinct solid-state vs. liquid-phase thermal profiles. |
| Conditions | Predicted physicochemical properties; standard atmospheric pressure (760 mmHg) |
Why This Matters
For researchers planning downstream reactions (e.g., amide couplings, esterifications) or purification steps (e.g., recrystallization, distillation), the distinct thermal properties of the 3-substituted isomer directly influence solvent selection, reaction temperature tolerances, and purification strategies.
- [1] Santa Cruz Biotechnology. 2-[(thien-2-ylcarbonyl)amino]benzoic acid (CAS 33405-06-0). Product Technical Datasheet. View Source
- [2] ChemCD. 3-[(THIEN-2-YLCARBONYL)AMINO]BENZOIC ACID (CAS 24341-72-8). Chemical Database Entry. View Source
